![molecular formula C15H14N4O B2957384 4-[5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]苯胺 CAS No. 1049139-14-1](/img/structure/B2957384.png)

4-[5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

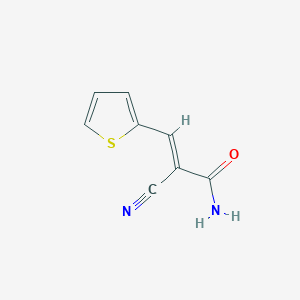

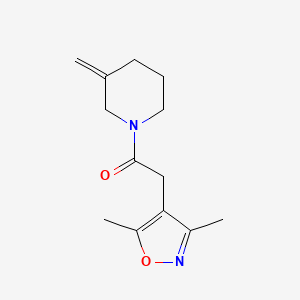

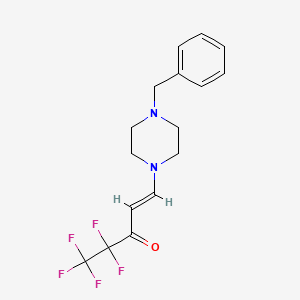

Synthesis Analysis

The synthesis of similar compounds often involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride is a powerful reducing agent used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray diffraction is also used to provide unambiguous evidence for the structure of the synthesized product .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve intermolecular hydrogen bonding . The tautomeric equilibrium is an important aspect of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as IR, 1D and 2D NMR spectroscopy .科学研究应用

腐蚀抑制

4-[5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]苯胺衍生物的一个显着应用在腐蚀科学领域。例如,3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑已被证明是盐酸介质中低碳钢的有效腐蚀抑制剂。该化合物在浓度为 3×10−4 M 时表现出高达 98% 的抑制效率,作为混合抑制剂影响阴极和阳极腐蚀电流。它在钢表面的吸附遵循朗缪尔等温线,表明强化学吸附 (Bentiss 等,2009)。

抗菌活性

另一个重要的应用是合成具有抗菌活性的新型 1,2,4-三唑衍生物。这些化合物由各种酯乙氧羰基腙与伯胺合成,并测试其抗菌活性,对测试微生物表现出良好至中等的活性 (Bektaş 等,2007)。

光致发光材料

4-[5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]苯胺衍生物已用于合成光致发光铜(I)配合物。这些配合物表现出长寿命的光致发光,颜色范围从黄色到红橙色,展示了在光致发光材料和电子器件中的潜在应用 (Manbeck、Brennessel 和 Eisenberg,2011)。

作用机制

Target of action

The compound contains a 1,2,4-triazole ring, which is a common feature in many bioactive compounds . These compounds often interact with various biological targets, such as enzymes or receptors, but the specific targets would depend on the exact structure and properties of the compound.

Mode of action

The mode of action would depend on the specific biological target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .

Biochemical pathways

Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound were to inhibit a key enzyme in a cancer cell, it might lead to cell death .

安全和危害

未来方向

The future directions of research involving similar compounds often focus on their potential therapeutic applications. For example, triazole derivatives have been confirmed to have antimicrobial, antioxidant, and antiviral potential . They are also important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

属性

IUPAC Name |

4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUVMZIBGVZNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)

![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)

![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)

![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)